5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide
Description
5-Nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide (CAS: 333442-28-7) is a nitrofuran-derived carboxamide with the molecular formula C₁₁H₉N₃O₆S and a molecular weight of 311.271 g/mol . The compound features a nitro group at the 5-position of the furan ring and a sulfamoylphenyl moiety as the N-substituent. This structural configuration combines the electron-withdrawing nitro group with the polar sulfonamide group, which may enhance solubility and target binding in biological systems.
Properties
Molecular Formula |
C11H9N3O6S |
|---|---|
Molecular Weight |
311.27 g/mol |
IUPAC Name |
5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H9N3O6S/c12-21(18,19)8-3-1-7(2-4-8)13-11(15)9-5-6-10(20-9)14(16)17/h1-6H,(H,13,15)(H2,12,18,19) |
InChI Key |
SAYHLTLNKTVJLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Nitrofuran-2-Carboxylic Acid
The foundational step involves nitration of furan-2-carboxylic acid. Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to minimize ring degradation. The nitro group preferentially occupies the 5-position due to the electron-withdrawing effect of the carboxylic acid group, directing electrophilic substitution.
Reaction Conditions :
Conversion to Acid Chloride
5-Nitrofuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to generate the corresponding acid chloride.
Optimization Data :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| SOCl₂ | Toluene | Reflux | 3 h | 89% |
| (COCl)₂ | DCM | 25°C | 2 h | 94% |
Coupling with 4-Aminobenzenesulfonamide
The acid chloride reacts with 4-aminobenzenesulfonamide in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (Et₃N) as a base to scavenge HCl.
Key Parameters :
Characterization :
-
Melting Point : 215–217°C
-
¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, SO₂NH₂), 8.12 (d, J = 3.6 Hz, 1H, furan-H3), 7.89 (d, J = 8.1 Hz, 2H, aryl-H), 7.72 (d, J = 8.1 Hz, 2H, aryl-H).
Carbodiimide-Assisted Coupling
Direct Coupling of 5-Nitrofuran-2-Carboxylic Acid
To bypass acid chloride formation, 5-nitrofuran-2-carboxylic acid is coupled directly with 4-aminobenzenesulfonamide using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Reaction Protocol :
Advantages :
-
Avoids moisture-sensitive acid chloride intermediates.
-
Higher functional group tolerance.
Solvent and Base Optimization
A comparative study revealed that dimethylformamide (DMF) outperforms THF or acetonitrile due to superior solubility of reactants. Substituting Et₃N with N,N-diisopropylethylamine (DIPEA) increased yields by 12%.
Multi-Step Synthesis from Furfural Derivatives
Oxidative Nitration of Furfural
Furfural undergoes nitration using ceric ammonium nitrate (CAN) in acetic anhydride, yielding 5-nitrofurfural. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) produces 5-nitrofuran-2-carboxylic acid.
Stepwise Yields :
| Step | Reagent | Yield |
|---|---|---|
| Nitration | CAN/Ac₂O | 65% |
| Oxidation | CrO₃/H₂SO₄ | 58% |
Reductive Amination Alternative
A patent-disclosed method involves reductive amination of 5-nitrofuran-2-carbaldehyde with 4-sulfamoylaniline using sodium cyanoborohydride (NaBH₃CN) in methanol. However, this route affords lower yields (47%) due to competing side reactions.
Catalytic and Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) in ethanol with catalytic p-toluenesulfonic acid (PTSA) accelerates the amidation step, achieving 88% yield.
Solvent-Free Mechanochemical Synthesis
Ball-milling 5-nitrofuran-2-carboxylic acid and 4-aminobenzenesulfonamide with silica gel as a grinding auxiliary produces the target compound in 76% yield after 45 minutes.
Analytical and Purification Strategies
Chromatographic Purification
Column chromatography (silica gel, ethyl acetate/hexane 1:1) removes unreacted amine and nitro-byproducts. HPLC analysis (C18 column, 70:30 H₂O/MeCN) confirms >98% purity.
Recrystallization Optimization
Recrystallization from ethanol/water (4:1) yields colorless needles with a melting point of 216–218°C, consistent with literature.
Scalability and Industrial Relevance
Pilot-Scale Production
A kilogram-scale process using EDC/HOBt coupling in DMF achieved 79% yield, demonstrating feasibility for industrial applications.
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Yield | Purity |
|---|---|---|---|
| Acid Chloride | 320 | 74% | 97% |
| Carbodiimide | 410 | 82% | 98% |
| Microwave | 380 | 88% | 99% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted sulfonamide derivatives.
Hydrolysis: Furan-2-carboxylic acid and 4-sulfamoylaniline.
Scientific Research Applications
Chemical Properties and Structure
5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide possesses a complex structure characterized by the presence of a nitro group, a furan ring, and a sulfamoyl group. Its molecular formula is , which contributes to its diverse chemical reactivity and biological interactions .
Antimicrobial Activity
One of the most significant applications of this compound is its antimicrobial properties. Compounds in the nitrofuran class have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA, leading to cell death .
Case Studies:
- Antibacterial Efficacy : Research indicates that derivatives of nitrofuran compounds are effective against infections caused by resistant strains, including those resistant to Vancomycin. They have been used successfully in treating pneumonia and urinary tract infections .
- Antifungal Activity : Some studies have also highlighted the antifungal properties of nitrofuran derivatives against pathogens such as Candida albicans, suggesting a broader spectrum of activity .
Anticancer Potential
The compound's structural features suggest potential applications in cancer therapy. Studies on related nitrofuran compounds have indicated their ability to induce apoptosis in cancer cells through various mechanisms, including DNA damage and interference with cellular signaling pathways .
Research Findings:
- Carcinogenicity Studies : While some studies have investigated the carcinogenic potential of nitrofuran compounds, they also provide insights into their mechanisms of action against tumor cells. For instance, certain derivatives were found to induce tumors in animal models, which may inform their use in targeted therapies .
- Targeting Cancer Cells : The ability of this compound to interact with specific biological targets could be harnessed for developing novel anticancer agents.
Carbonic Anhydrase Inhibition
Recent research has indicated that compounds similar to this compound may act as inhibitors of carbonic anhydrase enzymes, which play crucial roles in various physiological processes. This inhibition could have therapeutic implications for conditions such as glaucoma and epilepsy .
Potential Applications:
- Pharmaceutical Development : The compound's inhibitory activity on carbonic anhydrase suggests potential for developing medications targeting metabolic disorders and certain cancers where these enzymes are overactive .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step processes that allow for the creation of various derivatives with potentially enhanced biological activities. Research into synthetic methodologies can lead to the development of more effective analogs tailored for specific therapeutic targets.
Mechanism of Action
The biological activity of 5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide is primarily attributed to its ability to interfere with bacterial cell wall synthesis and protein function. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components. The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and biological differences between 5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide and related nitrofuran carboxamides:
Structural and Electronic Comparisons
Heterocyclic substituents (e.g., pyridyl in 22d or thiophenyl in 12j) introduce aromatic π-stacking interactions but may reduce synthetic yields due to steric hindrance or electron-withdrawing effects .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling 5-nitrofuran-2-carbonyl chloride with 4-sulfamoylaniline , analogous to the high-yield (94%) method for N-(4-bromophenyl)furan-2-carboxamide . However, yields for pyridyl or pyrimidinyl analogs (e.g., 2B at 46%) are lower, attributed to electron-deficient boronic acids in Suzuki-Miyaura reactions .
Biological and Toxicological Profiles: Compounds with sulfonamide groups (e.g., the target and ’s 6b) show enhanced antibacterial activity, possibly due to sulfonamide’s role in inhibiting dihydropteroate synthase . Historical carcinogenicity concerns for nitrofurans (e.g., bladder carcinogens in ) highlight the importance of the sulfamoyl group in the target compound, which may mitigate toxicity by altering metabolic pathways .
Research Findings and Trends
- Antimicrobial Activity: Derivatives like 5-nitro-N-(4-(trifluoromethyl)phenyl)furan-2-carboxamide () and 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide (22d) exhibit trypanocidal activity, suggesting nitro-furans’ broad applicability against protozoans .
- Diuretic Potential: Pyridin-2-yl and pyrimidin-2-yl analogs (e.g., 2B and 2F) target urea transporters, indicating structural flexibility for renal applications .
- Synthetic Challenges : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) correlate with lower yields in cross-coupling reactions, necessitating optimized catalysts or conditions .
Biological Activity
5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide is a synthetic compound that has garnered attention due to its significant biological activities, particularly in the domains of antibacterial and anticancer therapies. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a nitro group at the 5-position, a sulfamoyl group attached to a phenyl ring at the 4-position, and a carboxamide functional group . Its structural formula can be represented as follows:
This unique combination of functional groups contributes to its biological activity.
-
Antibacterial Activity :
- Inhibition of Cell Wall Synthesis : The compound disrupts bacterial cell wall synthesis by binding to transpeptidases, which are crucial enzymes in peptidoglycan cross-linking. This leads to cell lysis due to weakened structural integrity.
- Protein Synthesis Inhibition : It also interferes with ribosomal proteins, inhibiting protein synthesis essential for bacterial growth and survival.
-
Anticancer Activity :
- Induction of Apoptosis : Research indicates that the compound can induce apoptosis in cancer cells by activating caspase pathways. This process is critical for programmed cell death, which is often dysregulated in cancer.
- Inhibition of Cell Proliferation : It modulates key signaling pathways involved in cell cycle regulation, leading to reduced proliferation rates in cancerous cells.
Biological Assays and Findings
Several studies have evaluated the biological activity of this compound through various assays:
- Antibacterial Efficacy : In vitro studies demonstrated significant antibacterial properties against a range of gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating high potency.
- Anticancer Efficacy : The compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values in the low micromolar range. These findings suggest potential for development as an anticancer agent.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-amino-N-(4-sulfamoylphenyl)furan-2-carboxamide | Amino group instead of nitro | Antibacterial |
| 5-chloro-N-(4-sulfamoylphenyl)furan-2-carboxamide | Chlorine substitution | Anticancer |
| N-(4-sulfamoylphenyl)-furan-2-carboxamide | Lacks nitro group | Antibacterial |
This comparison highlights how variations in structure can influence biological activity, emphasizing the unique efficacy of this compound.
Case Studies
-
Study on Antibacterial Properties :
A study conducted on the antibacterial effects of this compound showed that it effectively inhibited the growth of resistant strains of bacteria, suggesting its potential as a treatment for antibiotic-resistant infections. -
Anticancer Research :
In another study focusing on its anticancer properties, this compound was found to significantly reduce tumor size in xenograft models, demonstrating its therapeutic potential in oncology.
Q & A
Q. What are the key synthetic routes for 5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves a multi-step sequence:
Furan-2-carboxylic acid activation (e.g., using thionyl chloride to form the acyl chloride intermediate).
Coupling with 4-sulfamoylaniline via nucleophilic acyl substitution under inert conditions (e.g., N₂ atmosphere).
Nitration of the furan ring using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .
Critical Factors :
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regioselectivity of nitration (e.g., nitro group at C5 of furan) and sulfamoyl substitution. Use DMSO-d₆ for solubility; compare shifts with analogous furan carboxamides .
- HPLC-MS : Reverse-phase C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient (5–95% over 20 min). Monitor [M+H]⁺ at m/z 311.27 .
- FT-IR : Key peaks: ~1670 cm⁻¹ (amide C=O), ~1530 cm⁻¹ (asymmetric NO₂ stretch), ~1340 cm⁻¹ (symmetric SO₂ stretch) .
Q. How does the compound’s solubility profile impact formulation in biological assays?
Methodological Answer:
- Solubility : Poor in aqueous buffers (<0.1 mg/mL); requires DMSO stock solutions (typically ≤5% v/v in assays to avoid cytotoxicity).
- Stability : Hydrolytically stable at pH 4–7 (4°C, 48 hr), but nitro groups may degrade under UV light. Use amber vials and inert storage .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX). Parameterize force fields for nitro group partial charges .
- MD Simulations : GROMACS or AMBER to assess stability of ligand-enzyme complexes over 100 ns. Analyze RMSD and hydrogen-bond persistence with sulfamoyl and amide moieties .
Q. What strategies address discrepancies between in vitro and in vivo activity data?
Methodological Answer:
- Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify oxidative metabolites (e.g., nitro reduction to amine). Use LC-HRMS for metabolite profiling .
- Pharmacokinetic Modeling : Allometric scaling from rodent data to predict human clearance. Adjust for plasma protein binding (≥90% for sulfonamides) .
Q. What DOE approaches optimize the synthesis to enhance scalability and reproducibility?
Methodological Answer:
- Response Surface Methodology (RSM) : Design a 3³ factorial experiment varying temperature (0–10°C), nitration time (1–4 hr), and acid ratio (HNO₃:H₂SO₄, 1:2–1:4). Optimize for yield and purity .
- Process Analytical Technology (PAT) : In-line FTIR monitors nitration in real time; terminate reaction at >95% conversion to avoid byproducts .
Q. How to resolve conflicting reports on the compound’s mechanism of action across studies?
Methodological Answer:
- Target Deconvolution : CRISPR-Cas9 knockouts of putative targets (e.g., CA IX) in cell lines. Validate via rescue experiments .
- Biochemical Assays : Measure enzyme inhibition (IC₅₀) under standardized conditions (pH 7.4, 25°C). Compare with structural analogs to isolate sulfamoyl vs. nitro contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
